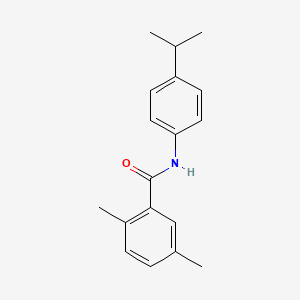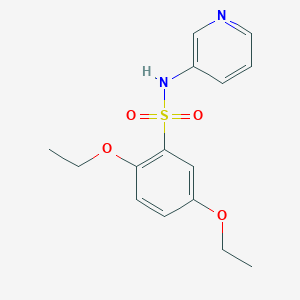![molecular formula C16H9N5OS B5718120 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a chemical compound that has been of great interest in scientific research due to its unique structural properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of inflammatory diseases. It has also been investigated for its potential use as a fluorescent probe for the detection of various metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline in lab experiments include its potent biological activities, its ease of synthesis, and its stability under various conditions. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields of scientific research. Additionally, studies on its pharmacokinetics and toxicity are needed to evaluate its potential for clinical use. Finally, the development of novel derivatives of 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline may lead to the discovery of more potent and selective compounds with improved biological activities.
In conclusion, 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a promising chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its unique structural properties and potent biological activities make it a valuable tool for the study of various diseases and biological processes. Further studies are needed to fully understand its mechanism of action and potential applications, and to develop more potent and selective derivatives.
Méthodes De Synthèse
The synthesis of 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves the reaction of 2-chloroquinoline with 2-mercapto-5-(2-furyl)-1,3,4-thiadiazole and sodium azide in the presence of a copper catalyst. The reaction yields the desired product in good yield and purity. This synthesis method has been optimized and is widely used in scientific research.
Applications De Recherche Scientifique
2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe for the detection of various metal ions.
Propriétés
IUPAC Name |
3-(furan-2-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5OS/c1-2-5-11-10(4-1)7-8-12(17-11)15-20-21-14(13-6-3-9-22-13)18-19-16(21)23-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVXBWBZHDVUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN4C(=NN=C4S3)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
![N-allyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5718048.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)

![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)



![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5718144.png)